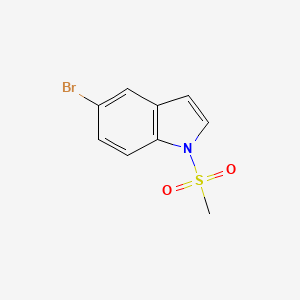

5-Bromo-1-(methanesulfonyl)-1H-indole

Description

Significance of Indole (B1671886) Ring Systems in Contemporary Organic Synthesis

The indole nucleus is one of the most widely distributed and important heterocyclic systems in nature. numberanalytics.com This structural motif is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes. creative-proteomics.com Consequently, indole derivatives have garnered significant attention in medicinal chemistry and drug discovery, serving as the core structure for numerous therapeutic agents with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.gov

The rich chemistry of the indole scaffold allows for its functionalization at various positions, enabling the synthesis of diverse and complex molecular architectures. researchgate.net Modern organic synthesis relies heavily on indole chemistry for the construction of biologically active compounds and as key intermediates for natural product synthesis. numberanalytics.comnih.gov Methodologies such as Fischer and Reissert indole syntheses, along with more contemporary metal-catalyzed cross-coupling and C-H activation reactions, have continuously expanded the synthetic chemist's toolbox for accessing novel indole derivatives. researchgate.net

Strategic Role of Sulfonyl Groups as Activating and Protecting Auxiliaries in Heterocyclic Chemistry

Sulfonyl groups (–SO2–) are powerful electron-withdrawing functional groups that play a crucial strategic role in organic synthesis, particularly in heterocyclic chemistry. fiveable.mewikipedia.org When attached to a nitrogen atom within a heterocycle, such as the indole nucleus, a sulfonyl group can act as a protecting group. This protection is often necessary to prevent unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. fiveable.me

The methanesulfonyl (mesyl) group, for instance, can be readily introduced onto the indole nitrogen and later removed under specific, often mild, conditions. luc.edu Beyond its protective function, the strong electron-withdrawing nature of the sulfonyl group significantly modifies the electronic properties of the heterocyclic ring. fiveable.meacs.org This electronic modulation can activate the ring towards certain reactions or direct the regioselectivity of subsequent functionalization steps. Furthermore, the sulfonyl moiety can influence the conformational properties of a molecule, which can be critical for its biological activity. researchgate.net The versatility of sulfonyl groups makes them indispensable tools for the synthesis and functionalization of complex heterocyclic compounds. researchgate.net

Overview of Halogenated Indoles as Versatile Synthetic Precursors

Halogenated indoles, particularly bromoindoles, are highly valuable precursors in organic synthesis. The presence of a halogen atom, such as bromine, on the indole ring provides a reactive handle for a wide variety of transformations. organic-chemistry.org These compounds are key intermediates for introducing further molecular complexity through reactions like metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions), which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The position of the halogen substituent on the indole nucleus is critical for directing subsequent synthetic steps. For example, a bromine atom at the C5 position, as seen in 5-bromoindole, allows for the targeted modification of the benzene (B151609) portion of the indole scaffold. google.com This strategic functionalization is essential for the synthesis of many pharmaceuticals and biologically active molecules where specific substitution patterns are required for activity. beilstein-archives.orgresearchgate.net The synthetic utility of halogenated indoles is a cornerstone of modern medicinal chemistry, enabling the construction of diverse libraries of compounds for drug discovery. mdpi.com

Contextualization of 5-Bromo-1-(methanesulfonyl)-1H-indole within Advanced Synthetic Methodologies

The compound this compound emerges as a strategically designed intermediate that combines the key features of the aforementioned building blocks. It incorporates:

The Indole Core: A privileged scaffold in medicinal chemistry.

A Bromine Substituent at C5: A versatile handle for cross-coupling reactions and further functionalization.

A Methanesulfonyl (Mesyl) Group at N1: An electron-withdrawing protecting group that deactivates the pyrrole (B145914) ring towards unwanted electrophilic substitution and directs lithiation/metalation to the C2 position.

This specific combination of functional groups makes this compound a highly valuable precursor in multi-step synthetic sequences. The N-sulfonyl group protects the indole nitrogen, preventing side reactions, while the C5-bromo position remains available for introducing various substituents via cross-coupling chemistry. smolecule.com The synthesis of this compound typically involves the bromination of indole followed by sulfonylation of the indole nitrogen with methanesulfonyl chloride in the presence of a base. smolecule.com Its use allows for the sequential and controlled elaboration of the indole scaffold, making it an important building block in the synthesis of complex pharmaceutical agents and molecular probes for chemical biology research. smolecule.com

Compound Properties and Synthesis

| Property | Value |

| Molecular Formula | C₉H₈BrNO₂S |

| Molecular Weight | 274.14 g/mol |

| CAS Number | 88131-63-9 |

| Canonical SMILES | CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br |

| InChI Key | ANGFROUEJUNMMP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

88131-63-9 |

|---|---|

Molecular Formula |

C9H8BrNO2S |

Molecular Weight |

274.14 g/mol |

IUPAC Name |

5-bromo-1-methylsulfonylindole |

InChI |

InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 |

InChI Key |

ANGFROUEJUNMMP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Methanesulfonyl 1h Indole and Its Analogues

Strategies for N-Sulfonylation of Indole (B1671886) Scaffolds

The introduction of a sulfonyl group onto the nitrogen atom of an indole scaffold is a fundamental transformation in the synthesis of many biologically active compounds and complex organic molecules. This modification significantly alters the electronic properties of the indole ring system, which can be leveraged for various synthetic strategies.

Direct N-Methanesulfonylation Procedures

Direct N-methanesulfonylation is a conventional and widely used method for attaching a methanesulfonyl (mesyl) group to the indole nitrogen. The procedure typically involves the reaction of an indole with methanesulfonyl chloride (MsCl) in the presence of a suitable base and an aprotic solvent. The base deprotonates the indole nitrogen, generating an indolide anion that subsequently acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.

Commonly employed bases include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (Et3N). The choice of solvent is critical and usually involves polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (MeCN), which can solvate the cation of the base and facilitate the reaction.

| Indole Substrate | Base | Solvent | Temperature | Yield (%) |

| 5-Bromoindole | NaH | DMF | 0 °C to rt | >90 |

| Indole | Pyridine | CH2Cl2 | rt | High |

| Substituted Indoles | K2CO3 | Acetonitrile | Reflux | 75-95 |

This table presents typical conditions for direct N-methanesulfonylation of indole scaffolds.

Transition Metal-Catalyzed N-Sulfonylation Reactions (e.g., Copper-catalyzed methodologies)

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for forming carbon-nitrogen and nitrogen-sulfur bonds. Copper-catalyzed N-sulfonylation of indoles represents a milder and often more efficient alternative to traditional methods. These reactions typically utilize a copper(I) or copper(II) salt as a catalyst, along with a ligand, a base, and a sulfonylating agent.

For instance, copper(I) iodide (CuI) in the presence of a ligand such as 1,10-phenanthroline and a base like potassium carbonate can effectively catalyze the N-sulfonylation of indoles with sulfonyl chlorides. researchgate.net These methods often proceed under milder conditions and exhibit broad functional group tolerance. The mechanism is believed to involve the formation of a copper-indolide species, which then reacts with the sulfonylating agent. Copper-catalyzed methods have also been developed for the synthesis of 3-sulfenylindoles and 3-sulfonylindoles, showcasing the versatility of copper in indole functionalization. researchgate.netnih.govmdpi.com

| Copper Catalyst | Ligand | Base | Solvent | Temperature | Product Type |

| CuI | 1,10-Phenanthroline | K2CO3 | DMSO | 70 °C | 3-Sulfonylindoles researchgate.net |

| CuBr2 | None | None | DMF | 100 °C | 3-Sulfenylindoles nih.gov |

| Cu(OAc)2 | None | None | N/A | N/A | C4-H Sulfonylation researchgate.net |

This table summarizes conditions for various copper-catalyzed sulfonylation and sulfenylation reactions of indoles.

Implementation of N-Sulfonyl Groups as Protecting Group Strategies

The N-sulfonyl group, particularly the phenylsulfonyl (PhSO2) or methanesulfonyl (MsSO2) group, serves as an effective protecting group in indole chemistry. researchgate.net The indole N-H proton is acidic, and the ring itself is highly nucleophilic, especially at the C-3 position, making it susceptible to undesired reactions under various conditions.

Introducing a strong electron-withdrawing sulfonyl group onto the nitrogen atom has several strategic advantages:

Reduced Nucleophilicity : It significantly decreases the electron density of the pyrrole (B145914) ring, deactivating it towards electrophilic attack. This allows for selective functionalization on the benzene (B151609) ring, which would otherwise be challenging. organic-chemistry.org

Enhanced Acidity of C-2 Proton : The N-sulfonyl group acidifies the C-2 proton, facilitating regioselective deprotonation (lithiation) at this position for subsequent reaction with various electrophiles.

Increased Stability : N-sulfonyl indoles exhibit greater stability towards acidic conditions compared to N-unprotected indoles.

While the N-sulfonyl group is robust, its removal can be achieved under specific, often harsh, reducing or basic conditions, which can limit its application in the synthesis of complex molecules where sensitive functional groups are present. researchgate.net

Approaches for Regioselective C-5 Bromination of Indole Systems

Regioselective bromination of the indole core is a key step in the synthesis of many pharmaceuticals and natural products. Achieving selectivity, particularly at the C-5 position of the benzene ring, requires careful control of the reaction conditions and often necessitates the use of a directing or protecting group on the indole nitrogen.

Electrophilic Bromination Utilizing N-Bromosuccinimide (NBS) or Molecular Bromine

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the indole ring. Reagents like molecular bromine (Br2) and N-Bromosuccinimide (NBS) are widely used for this purpose. manac-inc.co.jp

For an N-sulfonylated indole, such as 1-(methanesulfonyl)-1H-indole, the pyrrole ring is deactivated towards electrophilic attack. Consequently, the electrophilic bromination occurs preferentially on the more electron-rich benzene ring. The reaction of 1-(methanesulfonyl)-1H-indole with NBS in a solvent like acetonitrile or dichloromethane typically yields the C-5 bromo derivative as the major product. nih.govmdma.ch The reaction is often performed at room temperature or slightly elevated temperatures. Similarly, molecular bromine in a solvent such as acetic acid can also be employed to achieve C-5 bromination. designer-drug.com

| Substrate | Brominating Agent | Solvent | Temperature | Position | Yield (%) |

| 1-(methanesulfonyl)-1H-indole | NBS | Acetonitrile | 60 °C | C-5 | High |

| Acetanilide | NBS / cat. HCl | Acetonitrile | rt | C-4 (para) | High youtube.com |

| 1-Acetylindoline-2-sulfonate | Bromine | Water | 0-5 °C | C-5 | 61 (overall) designer-drug.com |

| Methoxybenzenes | NBS | Acetonitrile | rt | para | Excellent mdma.ch |

This table provides examples of electrophilic bromination on activated or protected aromatic systems.

Control of Regioselectivity in Halogenation Processes

Controlling the regioselectivity of indole halogenation is paramount for synthetic utility. The outcome of the reaction is heavily influenced by the substituent on the indole nitrogen. nih.govnih.gov

N-Unprotected Indoles : In the absence of a protecting group, electrophilic attack occurs almost exclusively at the C-3 position due to its high electron density and the ability to form a stable intermediate without disrupting the aromaticity of the benzene ring.

N-Protected Indoles : The introduction of an electron-withdrawing protecting group, such as a methanesulfonyl group, fundamentally alters this reactivity. organic-chemistry.org By pulling electron density away from the pyrrole ring, it becomes less nucleophilic than the benzene ring. Electrophilic attack is therefore redirected to the C-4, C-5, C-6, or C-7 positions. Among these, the C-5 position is often favored for substitution, analogous to the para-position in other substituted benzene systems. This directing effect is crucial for the synthesis of 5-Bromo-1-(methanesulfonyl)-1H-indole.

Recent studies have also explored novel methods for achieving C-5 selective bromination on complex indole alkaloids, sometimes involving in-situ generated intermediates to direct the halogenation. chiba-u.jpnih.govresearchgate.net These advanced strategies highlight the ongoing efforts to achieve precise control over the functionalization of the indole scaffold. nih.gov

Synthesis of Brominated Indole Precursors

The most common precursor for the synthesis of this compound is 5-bromoindole. The direct bromination of indole is a well-established method for obtaining this key intermediate. One common procedure involves the protection of the indole's active C-2 and C-3 positions, followed by bromination and deprotection.

A typical synthesis of 5-bromoindole proceeds as follows:

Protection: Indole is first reacted with sodium bisulfite to form sodium indoline-2-sulfonate. This step serves to protect the pyrrole ring from undesired side reactions.

Acylation: The resulting sodium indoline-2-sulfonate is then acylated, for example, with acetic anhydride, to yield sodium 1-acetylindoline-2-sulfonate.

Bromination: The acylated intermediate is dissolved in water and treated with bromine at low temperatures (0-5 °C). The bromine selectively adds to the 5-position of the indole ring.

Deprotection and Hydrolysis: Excess bromine is quenched with sodium bisulfite, and the acetyl and sulfonate groups are removed by hydrolysis under basic conditions (e.g., with sodium hydroxide) to afford 5-bromoindole designer-drug.com.

Convergent and Divergent Synthetic Routes to this compound

Sequential Bromination Followed by N-Sulfonylation

This is the most direct and commonly employed route to this compound. The synthesis begins with the preparation of 5-bromoindole as described in the previous section. The subsequent N-sulfonylation is achieved by reacting 5-bromoindole with methanesulfonyl chloride in the presence of a base.

The general procedure involves dissolving 5-bromoindole in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). A base, typically a strong base like sodium hydride (NaH) or a tertiary amine like triethylamine, is then added to deprotonate the indole nitrogen, forming the corresponding indolide anion. Methanesulfonyl chloride is then added to the reaction mixture, which acts as an electrophile and reacts with the nucleophilic nitrogen to form the desired N-sulfonylated product.

Table 1: Reaction Parameters for N-Sulfonylation of 5-Bromoindole

| Parameter | Value/Condition |

|---|---|

| Starting Material | 5-Bromoindole |

| Reagent | Methanesulfonyl Chloride |

| Base | Sodium Hydride (NaH) |

| Solvent | N,N-Dimethylformamide (DMF) |

This route is generally preferred due to the ready availability of 5-bromoindole and the typically high-yielding nature of the N-sulfonylation reaction on the electron-deficient 5-bromoindole ring. The electron-withdrawing nature of the bromine atom at the 5-position does not significantly hinder the N-sulfonylation step.

Sequential N-Sulfonylation Followed by Bromination

An alternative strategy involves the initial N-sulfonylation of indole, followed by the bromination of the resulting 1-(methanesulfonyl)-1H-indole. This route requires careful control of the bromination step to achieve the desired regioselectivity.

The first step, N-sulfonylation of indole, is carried out under similar conditions as described for 5-bromoindole, reacting indole with methanesulfonyl chloride in the presence of a base. The resulting 1-(methanesulfonyl)-1H-indole is a stable, crystalline solid.

The subsequent bromination of 1-(methanesulfonyl)-1H-indole is an electrophilic aromatic substitution reaction. The methanesulfonyl group at the nitrogen atom is a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. However, bromination can still be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator or under photochemical conditions for benzylic-type brominations, or under ionic conditions for aromatic substitution.

Comparison of the Two Routes:

| Feature | Sequential Bromination then N-Sulfonylation | Sequential N-Sulfonylation then Bromination |

| Starting Material | 5-Bromoindole (readily accessible) | 1-(Methanesulfonyl)-1H-indole |

| Key Challenge | - | Achieving regioselective C-5 bromination |

| Potential Side Products | Minimal in the N-sulfonylation step | Mixture of brominated isomers (C-3, C-5, etc.) |

| Overall Efficiency | Generally higher due to better regiocontrol | Potentially lower due to lack of regioselectivity |

One-Pot and Cascade Methodologies in Indole Synthesis

A hypothetical one-pot synthesis of this compound could involve the in-situ generation of a brominating agent followed by N-sulfonylation, or a tandem reaction sequence initiated by a single catalytic system. Cascade reactions, where the product of one reaction triggers the subsequent transformation, are also a powerful tool in the synthesis of complex indole derivatives. The development of such a methodology for the target molecule would represent a significant advancement in its synthetic accessibility.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for both the bromination and N-sulfonylation steps. Key parameters that can be tuned include the choice of solvent, temperature, base, and the nature of the brominating or sulfonating agent.

Influence of Solvent Systems on Reaction Outcomes

The solvent can have a profound impact on the rate, yield, and selectivity of both bromination and N-sulfonylation reactions.

For N-sulfonylation: Aprotic polar solvents are generally preferred for the N-sulfonylation of indoles. These solvents can effectively solvate the ionic intermediates, such as the indolide anion, without interfering with the reaction.

Table 2: Influence of Solvent on the Yield of a Representative N-Sulfonylation Reaction

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| N,N-Dimethylformamide (DMF) | 36.7 | High |

| Tetrahydrofuran (THF) | 7.6 | Moderate to High |

| Acetonitrile (MeCN) | 37.5 | Moderate |

Note: The yields are qualitative and based on general principles of N-sulfonylation reactions. Specific yields for the N-sulfonylation of 5-bromoindole may vary.

For Bromination: The choice of solvent can influence the regioselectivity of the bromination of the indole ring. Nonpolar solvents can favor radical pathways, particularly when using NBS with a radical initiator, which could lead to substitution at different positions. Polar aprotic solvents, on the other hand, can promote ionic mechanisms. For the bromination of 1-(methanesulfonyl)-1H-indole, the solvent polarity can affect the distribution of C-3 and C-5 bromo-isomers.

Catalytic Systems and Ligand Design in Functionalization Reactions

The transformation of the C-Br bond at the 5-position of the indole nucleus into new C-C, C-N, or C-O bonds is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of the catalytic system, comprising a palladium precursor and a supporting ligand, is paramount for achieving high efficiency, selectivity, and functional group tolerance. For substrates like this compound, the electronic and steric properties of the ligand play a critical role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalytic Systems for Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with a halide. For heteroaryl chlorides, which can be challenging substrates, specialized palladium catalysts and ligands have been developed that are also applicable to heteroaryl bromides like the title compound. Air-stable PdCl2{PR2(Ph-R')}2 complexes have shown unique efficiency in the coupling of heteroatom-substituted heteroaryl halides organic-chemistry.org. The electronic properties of the phosphine ligand are crucial, with electron-rich ligands generally improving the oxidative addition step organic-chemistry.org.

For sterically hindered couplings, which can be analogous to reactions involving the substituted indole core, novel indole-amide-based phosphine ligands have been designed. For instance, the Pd/InAm-phos catalytic system has demonstrated excellent efficiency for the Suzuki-Miyaura cross-coupling of sterically hindered (hetero)aryl chlorides, achieving high yields in short reaction times rsc.org. This suggests that ligands with tailored steric and electronic profiles are essential for overcoming the challenges associated with complex substrates. A study on the Suzuki-Miyaura coupling of 5-bromo-1-ethyl-1H-indazole, a close analogue, screened several palladium catalysts and found that [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] provided the highest yield in the shortest time, highlighting the importance of the ligand in stabilizing the catalytic species researchgate.net.

Below is a representative table illustrating the effect of different ligands on a model Suzuki-Miyaura coupling of a 5-bromo-N-sulfonylindole analogue.

| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | 45 |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Toluene | 92 |

| 3 | PdCl2(dppf) | Cs2CO3 | DME | 95 | |

| 4 | Pd(OAc)2 | XPhos | K2CO3 | Dioxane/H2O | 88 |

| 5 | PdCl2(PCy3)2 | - | K3PO4 | THF | 65 |

| This table is illustrative and compiled based on general findings for similar substrates, as specific data for this compound was not available in the searched literature. |

Ligand Design for C-H Functionalization:

Beyond cross-coupling at the C-Br bond, direct C-H functionalization of the indole core represents an atom-economical approach to molecular diversification. The methanesulfonyl group can act as a directing group, guiding the catalyst to specific C-H bonds. The design of chiral bifunctional ligands, incorporating both a phosphine and a carboxylic acid moiety, has been shown to be effective in enantioselective Pd(0)-catalyzed C-H activation reactions proceeding via a concerted metalation-deprotonation mechanism nih.gov. Machine learning methods are also being employed to investigate the structure-property relationship of phosphine ligands to identify optimal designs that minimize the reaction energy for C-H activation chemrxiv.org. These advanced ligand design strategies could be applied to achieve regioselective C-H functionalization on the 1-(methanesulfonyl)-1H-indole core.

Temperature and Pressure Effects on Reaction Kinetics and Selectivity

The kinetics and selectivity of catalytic reactions are profoundly influenced by reaction parameters such as temperature and pressure. Understanding these effects is crucial for optimizing reaction conditions to maximize yield and minimize side products.

Temperature Effects:

In palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, temperature plays a dual role. Increasing the temperature generally accelerates the reaction rate, which can be beneficial for activating less reactive C-Br bonds. For instance, in a study on the Heck reaction of 8-iodoflavones, increasing the temperature from 100 °C to 130 °C slightly enhanced the yield researchgate.net. However, elevated temperatures can also lead to catalyst decomposition, formation of undesired byproducts, and in some cases, lower yields. In the same study, a further increase to 155 °C resulted in a lower yield and more degradation products researchgate.net. A similar trend was observed in the optimization of a Heck reaction involving iodobenzene, where a specific temperature range was found to be optimal for achieving high yields researchgate.net.

For Sonogashira couplings of bromoindoles, higher temperatures were also found to sometimes lead to substrate degradation, indicating a delicate balance is required for optimal results researchgate.net. The following table illustrates the typical effect of temperature on the yield of a Heck reaction involving a bromo-heterocyclic compound.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl2(PPh3)2 | 80 | 12 | 65 |

| 2 | PdCl2(PPh3)2 | 100 | 8 | 85 |

| 3 | PdCl2(PPh3)2 | 120 | 6 | 92 |

| 4 | PdCl2(PPh3)2 | 140 | 6 | 78 (degradation observed) |

| This table is illustrative and based on general trends observed in the literature for Heck reactions of aryl bromides. |

Pressure Effects:

Reactivity and Mechanistic Investigations of 5 Bromo 1 Methanesulfonyl 1h Indole

Reactivity Profiles at the C-5 Bromine Position

The carbon-bromine bond at the C-5 position of 5-Bromo-1-(methanesulfonyl)-1H-indole is a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups. This section details the reactivity of this position in several important classes of organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The C-5 bromine atom of this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron compound, is widely used to form biaryl structures. tcichemicals.com While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar N-sulfonylated bromoindoles provides valuable insights. For instance, the Suzuki-Miyaura coupling of 5-bromo-3-iodo-1-(benzenesulfonyl)-1H-indole with 3-methoxybenzeneboronic acid has been successfully demonstrated, showcasing the viability of the C-5 bromine for such reactions. thieme-connect.de The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate in a mixed solvent system of DME and water. thieme-connect.de

The Sonogashira reaction , which couples a terminal alkyne with an aryl or vinyl halide, is another important transformation. organic-chemistry.org The C-5 bromine of N-sulfonylated indoles is known to participate in this reaction. For example, the coupling of 5-bromo-3-iodo-1-(benzenesulfonyl)-1H-indole with terminal alkynes proceeds at the C-5 position, albeit under slightly more forcing conditions (e.g., elevated temperatures) compared to the more reactive C-3 iodo position. thieme-connect.de A nickel-catalyzed Sonogashira coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene has also been reported, suggesting that alternative catalytic systems can be employed for such transformations on N-sulfonylated bromoindoles. nih.gov

Below is a representative data table illustrating typical conditions for Suzuki-Miyaura and Sonogashira reactions on analogous N-sulfonylated bromoindoles.

| Coupling Reaction | Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | 5-Bromo-3-iodo-1-(benzenesulfonyl)-1H-indole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ (1.5 equiv) | DME/H₂O (2:1) | 70-80 | - | thieme-connect.de |

| Sonogashira | 5-Bromo-3-iodo-1-(benzenesulfonyl)-1H-indole | Terminal Alkyne | PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%) | - | - | 70 | High | thieme-connect.de |

| Sonogashira (Ni-catalyzed) | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Ni catalyst | - | - | 70 | - | nih.gov |

The transmetalation step is a critical part of the catalytic cycle in cross-coupling reactions, where the organic group is transferred from the organometallic reagent (e.g., organoboron) to the palladium center. libretexts.org For the Suzuki-Miyaura reaction, two primary pathways for transmetalation have been proposed: the "boronate pathway" and the "oxide pathway". researchgate.netnih.gov

In the boronate pathway , the base activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium(II) halide complex. researchgate.net The oxide pathway involves the formation of a palladium(II) hydroxide complex, which is more reactive towards the neutral boronic acid. chembites.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-5

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. youtube.com

Other Halogen-Mediated Transformational Strategies

Beyond cross-coupling and SNAr reactions, the C-5 bromine of this compound can potentially participate in other transformations. One such possibility is the halogen dance reaction , which involves the base-catalyzed migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a more stable carbanionic intermediate. wikipedia.org While this reaction has been observed in various heterocyclic systems, clockss.orgresearchgate.netnih.gov its application to this compound has not been specifically reported. The acidity of the protons on the indole (B1671886) ring, influenced by the N-methanesulfonyl group, would be a critical factor in determining the feasibility of a halogen dance reaction.

Another potential transformation is lithiation followed by reaction with an electrophile . This involves a halogen-metal exchange reaction, typically using an organolithium reagent, to generate a C-5 lithiated indole species. This nucleophilic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position. The presence of the N-methanesulfonyl group could influence the stability and reactivity of the lithiated intermediate.

Reactivity at the N-1 Methanesulfonyl Position

Modulations in Indole Reactivity Induced by the N-Methanesulfonyl Group

The N-methanesulfonyl group is a strong electron-withdrawing group, which significantly alters the electronic properties of the indole ring. This has several important consequences for the reactivity of the molecule:

Decreased Nucleophilicity: The electron-withdrawing nature of the methanesulfonyl group reduces the electron density of the indole ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution. researchgate.netnih.gov This is in stark contrast to N-H or N-alkyl indoles, which readily undergo electrophilic substitution, primarily at the C-3 position. researchgate.netnih.govuni-muenchen.de

Increased Acidity of Ring Protons: The inductive effect of the N-methanesulfonyl group increases the acidity of the C-H protons on the indole ring, particularly at the C-2 position. This enhanced acidity can be exploited in deprotonation-functionalization sequences.

Activation towards Nucleophilic Attack: As discussed in section 3.1.2, the electron-withdrawing nature of the N-methanesulfonyl group can activate the indole ring towards nucleophilic attack, although this is less pronounced than in systems with ortho/para activating groups.

Potential for Cleavage: While generally stable, the N-methanesulfonyl group can be cleaved under certain conditions, which can be a useful synthetic step if the N-H indole is the desired final product. nih.gov

The table below summarizes the general effects of the N-methanesulfonyl group on the reactivity of the indole ring compared to an unprotected indole.

| Reactivity Aspect | Unprotected Indole (N-H) | N-Methanesulfonyl Indole |

| Nucleophilicity | High | Low |

| Reactivity in Electrophilic Aromatic Substitution | High (favors C-3) | Low |

| Acidity of C-H Protons | Low | Increased |

| Reactivity in Nucleophilic Aromatic Substitution | Very Low | Potentially Activated |

Cleavage and Derivatization of the N-Sulfonyl Moiety

The N-methanesulfonyl group in this compound serves as a protecting group for the indole nitrogen. Its removal, or deprotection, is a key step in many synthetic sequences, allowing for subsequent functionalization at the N-1 position. While specific studies on the cleavage of the N-methanesulfonyl group from this particular bromoindole are not extensively documented, analogous transformations with N-tosylindoles provide a strong precedent.

One effective method for the cleavage of N-sulfonyl groups from indoles involves the use of basic conditions. For instance, the deprotection of N-tosyl-5-bromoindole has been successfully achieved using cesium carbonate (Cs₂CO₃) in a mixture of tetrahydrofuran (THF) and methanol (MeOH). This method is known for its mildness and efficiency. The reaction proceeds via nucleophilic attack of the methoxide ion at the sulfonyl sulfur, leading to the cleavage of the N-S bond.

A systematic study on the N-detosylation of N-tosyl-5-bromoindole revealed that the stoichiometry of the base is crucial for the reaction's success. The optimal conditions were found to be three equivalents of cesium carbonate. The presence of the electron-withdrawing bromo group at the C-5 position facilitates this nucleophilic attack, making the deprotection more facile compared to unsubstituted N-tosylindoles.

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Tosyl-5-bromoindole | Cs₂CO₃ (3 equiv.) | THF/MeOH (2:1) | Reflux | 15 | >95 |

This table is based on data for the analogous N-tosyl derivative and illustrates a potential method for the deprotection of this compound.

Reactivity of the Indole Ring System within the Functionalized Framework

The presence of the N-methanesulfonyl group significantly modifies the reactivity of the indole ring. As a strong electron-withdrawing group, it reduces the electron density of the pyrrole (B145914) ring, thereby deactivating it towards electrophilic attack. Conversely, it can influence the regioselectivity of both electrophilic and nucleophilic reactions.

Electrophilic aromatic substitution is a fundamental reaction of indoles. In the case of this compound, the outcome of EAS is directed by a combination of factors: the inherent reactivity of the indole nucleus, the directing effect of the bromo substituent, and the deactivating nature of the N-methanesulfonyl group.

The indole ring is inherently most reactive towards electrophiles at the C-3 position. However, the N-sulfonyl group withdraws electron density, making the pyrrole ring less nucleophilic. The bromo group at C-5 is a deactivating but ortho-, para-directing substituent for electrophilic attack on the benzene (B151609) ring. This would direct incoming electrophiles to the C-4 and C-6 positions.

Considering the deactivation of the pyrrole ring, electrophilic substitution on the benzene moiety becomes more competitive. Therefore, electrophilic attack is most likely to occur at the C-6 position, which is para to the bromo group and meta to the influence of the deactivated pyrrole ring. Substitution at C-4 would be sterically hindered by the adjacent bromo group.

| Electrophile | Expected Major Product | Rationale |

| Nitrating Agent (e.g., HNO₃/H₂SO₄) | 5-Bromo-6-nitro-1-(methanesulfonyl)-1H-indole | Para-directing effect of bromine on the benzene ring, deactivation of the pyrrole ring. |

| Halogenating Agent (e.g., Br₂/FeBr₃) | 5,6-Dibromo-1-(methanesulfonyl)-1H-indole | Para-directing effect of bromine on the benzene ring. |

| Acylating Agent (e.g., RCOCl/AlCl₃) | 5-Bromo-6-acyl-1-(methanesulfonyl)-1H-indole | Friedel-Crafts acylation directed by the bromo group. |

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.

The electron-withdrawing N-methanesulfonyl group enhances the electrophilicity of the indole ring, particularly at the C-2 and C-3 positions, making it more susceptible to nucleophilic attack. While nucleophilic addition to the indole core is not as common as electrophilic substitution, it can be achieved under specific conditions, especially when the indole is activated by electron-withdrawing groups.

The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions. The N-methanesulfonyl group, by modifying the electronic properties of this double bond, can influence its reactivity as a dienophile or a dipolarophile.

For instance, 1,3-dipolar cycloaddition reactions with dipoles such as azides or nitrile oxides could potentially occur across the C2-C3 bond. The electron-deficient nature of the N-sulfonylated indole might enhance its reactivity towards electron-rich dipoles. Research on 5-bromo-isatin, a related indole derivative, has shown its utility in 1,3-dipolar cycloaddition reactions to construct novel heterocyclic systems. wikipedia.org This suggests that this compound could also be a viable substrate for such transformations.

Stereochemical and Regiochemical Control in Reactions of this compound

Achieving stereochemical and regiochemical control is a central theme in modern organic synthesis. In reactions involving this compound, these aspects are influenced by the substituents on the indole framework.

Regiochemical control in electrophilic aromatic substitution is primarily dictated by the directing effects of the bromo and N-sulfonyl groups, as discussed in section 3.3.1. In nucleophilic reactions, the regioselectivity would be governed by the positions most activated by the N-sulfonyl group, likely the C-2 position.

Stereochemical control becomes relevant when new chiral centers are formed during a reaction. For instance, in a nucleophilic addition to the C-2 or C-3 position that generates a stereocenter, the approach of the nucleophile could be influenced by the steric bulk of the N-methanesulfonyl group or by the use of chiral reagents or catalysts. While specific studies on stereocontrolled reactions with this compound are limited, general principles of asymmetric synthesis would apply.

Detailed Mechanistic Studies of Key Transformations

Detailed mechanistic studies are essential for understanding the underlying principles that govern the reactivity of this compound. Such studies often involve a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling.

For electrophilic aromatic substitution , the mechanism would proceed through a standard arenium ion intermediate. Computational studies could elucidate the relative energies of the intermediates formed by attack at different positions (e.g., C-3, C-4, C-6), thereby predicting the most favorable reaction pathway and rationalizing the observed regioselectivity.

The mechanism of N-sulfonyl group cleavage under basic conditions, as described in section 3.2.2, involves a nucleophilic attack on the sulfur atom. Kinetic studies could determine the rate-determining step and the influence of the solvent and the nature of the base on the reaction rate.

In cycloaddition reactions , the mechanism is typically concerted, proceeding through a cyclic transition state. The stereochemical outcome of such reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. Computational modeling of the transition state energies for different modes of addition (e.g., endo vs. exo) could predict the stereoselectivity of the reaction.

While specific mechanistic studies for many reactions of this compound are yet to be reported, the general mechanistic paradigms for indole chemistry provide a solid framework for understanding its reactivity.

Intermediates Identification and Characterization

Thorough searches of chemical databases and literature have not yielded specific studies focused on the isolation or spectroscopic characterization of intermediates derived from this compound in various chemical transformations. In the broader context of indole chemistry, reactions often proceed through charged intermediates such as indoleninium cations or via concerted pathways where discrete intermediates are not formed. For substituted indoles, the nature and position of substituents significantly influence the stability and reactivity of any potential intermediates.

In related bromo-indole systems, mechanistic studies have sometimes proposed the formation of specific intermediates. For instance, in the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, a common intermediate is believed to form, resulting from the addition of the diketone enolate to the C-2 position of the indole ring. However, direct analogues for reactions involving this compound have not been reported.

Without experimental data, such as that from spectroscopic techniques like NMR or mass spectrometry performed on reacting systems, the definitive identification and characterization of intermediates for this specific compound remain speculative.

Applications As a Synthetic Building Block in Complex Chemical Synthesis

Construction of Polysubstituted Indole (B1671886) Scaffolds

The bromine atom at the C-5 position of 5-Bromo-1-(methanesulfonyl)-1H-indole is strategically positioned for functionalization via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are primary methods for elaborating the indole core. The N-methanesulfonyl group, being strongly electron-withdrawing, modifies the electronic properties of the indole ring, influencing the efficiency and outcome of these coupling reactions. Research has shown that 5-bromoindoles are well-tolerated substrates in various palladium-catalyzed processes. For instance, in palladium-catalyzed alkene difunctionalization reactions, the 5-bromoindole moiety can be incorporated with high efficiency, leaving the bromine atom available for subsequent synthetic transformations. nih.gov This tolerance showcases the potential for sequential functionalization, where the C-5 position can be modified after constructing other parts of the molecule. nih.gov

The electronic nature of substituents on the indole ring can significantly affect reaction outcomes. In the palladium-catalyzed C-3 allylation of indoles, electron-donating groups at the C-5 position have been shown to result in high enantioselectivities. nih.gov While the N-methanesulfonyl group is electron-withdrawing, its presence is crucial for protecting the indole nitrogen and preventing side reactions, thereby enabling clean and selective transformations at other positions.

Table 1: Key Cross-Coupling Reactions for Functionalizing 5-Bromoindoles

| Reaction Name | Catalyst/Reagents | Bond Formed | Typical Substituent Introduced |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | C-C | Aryl, Vinyl |

| Heck | Pd catalyst, Base, Alkene | C-C | Alkene |

| Sonogashira | Pd/Cu catalyst, Base, Terminal alkyne | C-C | Alkyne |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Amine |

This interactive table summarizes common palladium-catalyzed reactions applicable to the functionalization of the 5-bromoindole scaffold.

Synthesis of Fused Heterocyclic Systems Incorporating the Indole Core

Indole-fused heterocycles are prevalent motifs in pharmacologically active compounds and natural products. This compound serves as a key starting material for accessing these complex polycyclic structures.

One powerful strategy involves electrophilic cyclization. For example, derivatives of 5-bromoindole can undergo bromocyclization, where an intramolecular reaction is triggered, leading to the formation of spiro-fused systems. beilstein-archives.org In these reactions, a tethered nucleophile attacks the indole C-3 position, facilitated by an electrophilic bromine source, to construct intricate spiroindolinium intermediates. beilstein-archives.orgresearchgate.net

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to indole-fused heterocycles. A notable MCR involves the reaction of an indole, formaldehyde, and an amino hydrochloride to assemble indole-fused seven-membered heterocycles, such as oxadiazepines. nih.govsemanticscholar.org The versatility of this reaction allows for the use of a wide variety of substituted indoles, including those with bromo-substituents, demonstrating its applicability in creating diverse molecular scaffolds. nih.govrsc.org By modifying the reaction components, such as adding sodium thiosulfate, the same MCR pathway can be diverted to produce indole-fused thiadiazepines. nih.govsemanticscholar.org

Integration into Cascade and Multicomponent Reaction Sequences

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy. rsc.org The reactivity of this compound makes it an excellent candidate for incorporation into these sophisticated reaction sequences.

High-order MCRs have been developed to synthesize complex hybrid molecules. One such example is the synthesis of 1,5-disubstituted tetrazole-methanesulfonyl-indole hybrids through an Ugi-azide/Pd/Cu-catalyzed hetero-annulation cascade sequence. researchgate.net This one-pot protocol demonstrates exceptional bond-forming efficiency, creating six new bonds and assembling a complex molecular architecture from several simple starting materials. researchgate.net The inclusion of a methanesulfonylaniline component in this sequence highlights the compatibility of the N-sulfonylated indole motif in intricate, metal-catalyzed cascade processes.

The ability of substituted indoles to participate in modular assembly processes is a testament to their utility. Research on the assembly of indole-fused seven-membered heterocycles has shown that indoles bearing bromo-substituents are well-tolerated, proceeding in moderate to good yields. nih.gov These processes often involve an iterative assembly of building blocks, where the indole acts as a key nucleophilic component in the initial steps of the cascade. nih.gov

Utilization in the Preparation of Chemical Probes and Advanced Organic Materials

The indole nucleus is a privileged scaffold not only in pharmaceuticals but also in the field of materials science. The unique photophysical properties of indole derivatives make them attractive components for chemical probes and advanced organic materials.

While direct applications of this compound in this area are still emerging, its structural analogues provide strong evidence of its potential. For example, the closely related compound 5-Bromo-1-methyl-1H-indole is utilized in the synthesis of fluorescent probes and optoelectronic materials. atomfair.com The bromo-substituent serves as a crucial handle for introducing extended π-conjugated systems through cross-coupling reactions, which is a key design principle for creating functional organic materials used in organic electronics. atomfair.comresearchgate.net

The N-methanesulfonyl group can fine-tune the electronic properties of the indole system, which is critical for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). By systematically modifying the indole core using the synthetic handles available on this compound, researchers can develop novel materials with tailored thermal, redox, and optical properties. researchgate.net The development of such materials is essential for the continued advancement of organic electronic devices. researchgate.net

Computational and Theoretical Studies on 5 Bromo 1 Methanesulfonyl 1h Indole

Electronic Structure Characterization

The electronic structure of a molecule is fundamental to its chemical behavior. The presence of a bromine atom and a methanesulfonyl group on the indole (B1671886) scaffold significantly modulates the electron distribution, influencing the molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals indicate a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For 5-Bromo-1-(methanesulfonyl)-1H-indole, both the methanesulfonyl group at the N-1 position and the bromine atom at the C-5 position are strongly electron-withdrawing. These substituents are predicted to lower the energy levels of both the HOMO and LUMO compared to unsubstituted indole. rsc.org The HOMO is expected to be primarily localized over the π-system of the indole ring, making it the source of electrons in reactions with electrophiles. The LUMO, conversely, is anticipated to have significant density not only on the indole ring but also potentially on the sulfonyl group and the C-Br bond. A lower LUMO energy suggests that the molecule is a better electron acceptor, enhancing its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity.

| Orbital | Predicted Characteristics | Implications for Reactivity |

|---|---|---|

| HOMO | Localized on the indole π-system; energy is lowered by electron-withdrawing groups. | Indicates the molecule can act as a nucleophile, though its reactivity is tempered by the electron-withdrawing substituents. |

| LUMO | Distributed across the indole ring, sulfonyl group, and C-Br bond; energy is significantly lowered. | Makes the molecule a good electrophile, susceptible to attack by nucleophiles at electron-deficient sites. |

| HOMO-LUMO Gap (ΔE) | Expected to be smaller than in indole, but larger than in highly reactive systems. | A predictor of chemical reactivity and stability; a moderately sized gap suggests controlled reactivity. |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netrsc.org MEP maps are invaluable for predicting how a molecule will interact with other reagents, particularly in non-covalent interactions and the initial stages of a reaction.

In this compound, the MEP is expected to show distinct regions of varying potential. The highly electronegative oxygen atoms of the methanesulfonyl group will create a region of strong negative potential (typically colored red), making them primary sites for interaction with electrophiles or for hydrogen bonding. The bromine atom will also contribute to a region of negative potential. Conversely, areas of positive potential (colored blue) are predicted to be localized around the hydrogen atoms of the methyl group and the aromatic indole ring, particularly those carbons attached to the electron-withdrawing groups. researchgate.net This distribution identifies the likely sites for nucleophilic attack on the ring system.

| Molecular Region | Predicted Electrostatic Potential | Significance |

|---|---|---|

| Sulfonyl Oxygen Atoms | Strongly Negative (Electron-Rich) | Primary sites for electrophilic attack and hydrogen bond acceptance. |

| Indole Ring System | Generally positive or near-neutral, with localized electron-deficient areas. | Susceptible to nucleophilic attack, particularly at positions activated by the substituents. |

| Methyl and Aromatic Hydrogens | Positive (Electron-Poor) | Potential sites for interaction with nucleophiles or bases. |

| Bromine Atom | Negative, but also polarizable. | Contributes to the overall electrophilic character of the attached carbon. |

Conformational Landscape and Energetic Stability Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and reactivity. For this compound, the primary source of conformational isomerism is the rotation around the N1-S single bond. Computational studies on analogous N-arylsulfonylindoles have shown that the molecule typically adopts a "V-shape," with a significant dihedral angle between the plane of the indole ring and the sulfonyl group. mdpi.comresearchgate.net

DFT calculations can be used to map the potential energy surface associated with this rotation, identifying the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. Studies on similar molecules suggest that the rotational barrier between conformers is relatively low, typically in the range of 2.5–5.5 kcal/mol. mdpi.comresearchgate.net This indicates that at room temperature, the molecule is flexible, and multiple conformations may coexist, though one is likely to be predominant.

| Parameter | Predicted Value / Description | Reference/Basis |

|---|---|---|

| Key Dihedral Angle | N1-S-C(methyl)-H | Defines the rotation of the methanesulfonyl group relative to the indole plane. |

| Stable Conformer Geometry | A "V-shape" with the sulfonyl group oriented nearly perpendicular to the indole ring. | Based on crystal structures of analogous N-sulfonylindoles. mdpi.com |

| Rotational Energy Barrier | ~2.5–5.5 kcal/mol | DFT calculations on related 1-(arylsulfonyl)indole molecules. researchgate.net |

Prediction and Validation of Spectroscopic Features for Structural Elucidation

Computational methods are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. mdpi.comresearchgate.net By calculating properties such as vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transitions (UV-Vis), a theoretical spectrum can be generated and compared with experimental results.

For this compound, DFT calculations would predict key spectral features. The IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, which would be shifted downfield due to the combined electron-withdrawing effects of the bromo and methanesulfonyl substituents. The mass spectrum would be characterized by a molecular ion peak and a distinctive M+2 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

| Spectroscopy | Predicted Key Features |

|---|---|

| IR | Strong S=O asymmetric stretch (~1350-1380 cm⁻¹) Strong S=O symmetric stretch (~1160-1180 cm⁻¹) C-Br stretch (~500-600 cm⁻¹) |

| ¹H NMR | Aromatic protons (δ ~7.5-8.2 ppm) Methyl protons (singlet, δ ~3.0-3.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ ~110-140 ppm) Methyl carbon (δ ~40-45 ppm) |

| UV-Vis | Absorption maxima (λ_max) characteristic of a substituted indole chromophore, likely around 220-230 nm and 270-290 nm. nih.govacs.org |

| Mass Spectrometry | Molecular Ion (M⁺) at m/z corresponding to C₉H₈BrNO₂S. Characteristic isotopic pattern with M⁺ and M+2 peaks of nearly equal intensity due to bromine. |

Computational Elucidation of Reaction Mechanisms

Understanding the detailed pathway of a chemical reaction—its mechanism—is a central goal of chemistry. Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products, identifying intermediates and, most importantly, the transition states that control the reaction rate. rsc.orgresearchgate.net

A plausible reaction for this compound is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the bromine atom at the C-5 position. The strong electron-withdrawing nature of the N-methanesulfonyl group would activate the ring towards such an attack. A computational study of this mechanism would involve several key steps:

Reactant and Product Optimization: The geometries of the reactants (this compound and a chosen nucleophile) and the final products are optimized to find their lowest energy structures.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the lowest energy reaction path. For an SₙAr reaction, this would typically be the transition state for the formation of the Meisenheimer complex. nih.govresearchgate.net

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

| Computational Step | Parameter Determined | Significance |

|---|---|---|

| Geometry Optimization | Energies of Reactants (E_R), Intermediates (E_I), and Products (E_P). | Provides the thermodynamic profile of the reaction (e.g., ΔG_rxn = E_P - E_R). |

| Transition State (TS) Search | Geometry and Energy of the Transition State (E_TS). | Identifies the highest energy point on the reaction pathway, which controls the reaction rate. |

| Frequency Analysis | Vibrational frequencies; confirmation of one imaginary frequency for the TS. | Validates the located structure as a true transition state. |

| Energy Calculation | Activation Energy Barrier (ΔG‡ = E_TS - E_R). | Quantifies the kinetic feasibility of the reaction; a lower barrier implies a faster rate. |

Modeling of Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the kinetics and thermodynamics of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products to varying degrees. For a molecule like this compound, which possesses both polar (methanesulfonyl group) and nonpolar (indole ring) regions, solvent effects are expected to be significant in its chemical transformations, such as nucleophilic substitution or electrophilic addition.

Computational modeling provides a powerful tool to dissect these solvent effects at a molecular level. Two primary approaches are used: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic contributions of the solvent to the reaction energy profile. For instance, a reaction proceeding through a polar transition state would be accelerated in a high-dielectric constant solvent, a phenomenon that PCM can effectively model.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but allows for the investigation of specific short-range interactions, such as hydrogen bonding or dipole-dipole interactions between the solute (this compound) and the solvent molecules. For reactions where specific solvent coordination to the reactant or transition state is crucial, explicit models are indispensable.

A hypothetical study on a representative reaction of this compound, such as a nucleophilic aromatic substitution at the C5 position, might involve calculating the activation energy (ΔG‡) in various solvents. The results would likely demonstrate a significant dependence of the reaction rate on the solvent's properties.

Hypothetical Data on Solvent Effects on the Activation Energy of a Nucleophilic Substitution Reaction of this compound

| Solvent | Dielectric Constant (ε) | Computational Model | Predicted Activation Energy (ΔG‡) (kcal/mol) |

| n-Hexane | 1.88 | PCM | 35.2 |

| Dichloromethane | 8.93 | PCM | 31.5 |

| Tetrahydrofuran | 7.58 | PCM + 2 explicit H₂O | 29.8 |

| Acetonitrile | 37.5 | PCM | 28.1 |

| Dimethyl Sulfoxide | 46.7 | PCM | 26.9 |

This hypothetical data illustrates that as the polarity of the solvent increases, the activation energy for a reaction involving a polar transition state is predicted to decrease, thereby increasing the reaction rate. The inclusion of explicit solvent molecules can further refine these predictions by accounting for specific interactions.

Development of Quantitative Structure-Property Relationships (QSPR) for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical or chemical property, in this case, chemical reactivity. Developing a QSPR model for the reactivity of this compound and its analogs would enable the prediction of their reaction rates or equilibrium constants without the need for extensive experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Compilation: A dataset of structurally related indole derivatives with experimentally determined reactivity data (e.g., rate constants for a specific reaction) is required.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated using computational software. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Mulliken charges, electrostatic potentials.

Steric Descriptors: Molecular volume, surface area.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that links the calculated descriptors to the observed reactivity. The predictive power of the model is then rigorously validated using internal and external validation techniques.

For this compound, a QSPR model could predict its reactivity in a given reaction based on descriptors such as the electrostatic potential at the C5 position, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the polarizability of the molecule.

Hypothetical QSPR Model for the Reactivity of Substituted 1-(Methanesulfonyl)-1H-indoles

Reactivity (log k) = 0.85 * (LUMO Energy) - 0.23 * (Dipole Moment) + 1.54 * (Charge at C5) + 3.12

| Compound | LUMO Energy (eV) | Dipole Moment (Debye) | Charge at C5 (a.u.) | Predicted log k |

| 5-Chloro-1-(methanesulfonyl)-1H-indole | -1.25 | 3.1 | -0.15 | 1.12 |

| This compound | -1.30 | 3.2 | -0.16 | 1.05 |

| 5-Nitro-1-(methanesulfonyl)-1H-indole | -1.80 | 5.5 | -0.10 | 0.25 |

| 5-Methoxy-1-(methanesulfonyl)-1H-indole | -1.10 | 2.8 | -0.18 | 1.29 |

This hypothetical model and data illustrate how a QSPR study could provide a predictive tool for the chemical reactivity of this compound and related compounds, guiding the design of new molecules with desired reactivity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-1-(methanesulfonyl)-1H-indole, and how do reaction conditions influence yields?

- Methodology :

- N-Alkylation : React 5-bromoindole with methanesulfonyl chloride (MsCl) in anhydrous DMSO using NaH as a base (1:1.2 molar ratio). Stir at 0–25°C for 12–24 hours .

- Sulfonation : Oxidize 5-bromo-3-(methylthio)-1H-indole (synthesized via electrophilic bromination) with mCPBA or H₂O₂ in acetic acid to convert the thioether to a sulfone .

- Key Variables : Monitor reaction progress via TLC (70:30 EtOAc:hexane, Rf ~0.3) and optimize solvent (DMF vs. PEG-400), temperature, and catalyst (e.g., CuI for click chemistry derivatives) .

Q. How can the purity and structure of this compound be validated?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.23–7.75 ppm for aromatic protons; δ 3.2–4.6 ppm for sulfonyl/methylene groups) .

- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to verify molecular ion peaks (expected m/z ~274 [M+H]⁺) .

- X-ray Crystallography : Refine crystal structures using SHELXL or OLEX2 for bond-length/angle validation .

Q. What are the common impurities in synthesis, and how can they be mitigated?

- Impurity Sources :

- Incomplete sulfonation (residual thioether derivatives).

- Over-alkylation (di-substituted byproducts).

- Mitigation :

- Purify via flash chromatography (gradient elution: hexane → EtOAc) .

- Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for challenging separations .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the reactivity of 5-Bromo-1H-indole in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing sulfonyl group deactivates the indole ring, reducing reactivity in Buchwald-Hartwig aminations. Use Pd(OAc)₂/XPhos catalysts at elevated temperatures (100–120°C) to facilitate coupling .

- Compare with 5-Bromo-3-(methylthio)-1H-indole: Sulfone derivatives show lower nucleophilicity but higher stability in acidic conditions .

Q. What computational tools can predict the biological activity of this compound derivatives?

- Approach :

- Perform molecular docking (AutoDock Vina) to assess binding affinity to targets like kinase enzymes or GPCRs. Use PubChem data for similar indole derivatives (e.g., bisindolylmaleimides) to guide hypotheses .

- Validate predictions with in vitro assays (e.g., α-glucosidase inhibition or antioxidant activity) using DPPH radical scavenging .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

- Troubleshooting :

- Re-examine sample preparation: Crystallization solvents (e.g., CDCl₃ vs. DMSO-d₆) may induce conformational changes .

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .

- Re-refine X-ray data using SHELXL with TWIN/BASF commands for twinned crystals .

Q. What safety protocols are critical when handling methanesulfonyl chloride in synthesis?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.